Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Overview
Description
Sulfo-SANPAH, also known as sulfosuccinimidyl-6-(4’-azido-2’-nitrophenylamino)hexanoate, is a heterobifunctional crosslinker. It contains an amine-reactive N-hydroxysuccinimide ester and a photoactivatable nitrophenyl azide. This compound is widely used in biochemical research for its ability to form stable amide bonds with primary amino groups and initiate addition reactions with double bonds upon exposure to UV light .
Mechanism of Action
Target of Action
Sulfo-SANPAH primarily targets primary amino groups (-NH2) in proteins . It is often used in biological studies to crosslink proteins, particularly on the surface of cells .
Mode of Action
Sulfo-SANPAH contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide . The NHS ester reacts efficiently with primary amino groups in pH 7-9 buffers to form stable amide bonds . When exposed to UV light, the nitrophenyl azide forms a nitrene group that can initiate addition reactions with double bonds, insertion into C-H and N-H sites, or subsequent ring expansion to react with a nucleophile (e.g., primary amines) .
Pharmacokinetics
It is known that sulfo-sanpah is water-soluble , which can influence its absorption and distribution in biological systems
Result of Action
The crosslinking of proteins by Sulfo-SANPAH can have various molecular and cellular effects. For instance, it can alter protein conformation, disrupt protein-protein interactions, or change the localization of proteins within a cell . These changes can, in turn, affect cellular functions and behaviors.
Biochemical Analysis
Biochemical Properties
“Sulfo-sanpah” is known for its ability to form stable amide bonds with primary amino groups (-NH2) in pH 7-9 buffers . It interacts with enzymes, proteins, and other biomolecules, forming a stable covalent bond under appropriate chemical reaction conditions or light exposure . The unique chemical structure of “Sulfo-sanpah” allows it to establish robust connections between different molecules or materials, expanding their application range .
Cellular Effects
“Sulfo-sanpah” has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to enhance fibroblast attachment on chitosan substrates . Moreover, it significantly improves the adhesion and proliferation ability of biomaterials to cells, thereby promoting tissue regeneration and repair .
Molecular Mechanism
The molecular mechanism of action of “Sulfo-sanpah” involves the formation of a nitrene group when exposed to UV light . This nitrene group can initiate addition reactions with double bonds, insert into C-H and N-H sites, or undergo subsequent ring expansion to react with a nucleophile (e.g., primary amines) . This mechanism allows “Sulfo-sanpah” to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of “Sulfo-sanpah” change over time . It has been noted that the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies are significant . For instance, it has been used for the surface functionalization of Polyacrylamide (PAM) hydrogels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, Sulfo-SANPAH is produced using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Sulfo-SANPAH undergoes several types of chemical reactions:
Amide Bond Formation: The N-hydroxysuccinimide ester reacts with primary amino groups to form stable amide bonds.
Addition Reactions: Upon exposure to UV light, the nitrophenyl azide forms a nitrene group that can initiate addition reactions with double bonds.
Insertion Reactions: The nitrene group can also insert into C-H and N-H sites.
Common Reagents and Conditions
UV Light: Optimal photolysis occurs at 320-350 nm.
Major Products
Amide Bonds: Formed from the reaction with primary amino groups.
Nitrene Addition Products: Formed from the addition reactions initiated by the nitrene group.
Scientific Research Applications
Sulfo-SANPAH is extensively used in various scientific research fields:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Employed in the study of cell-extracellular matrix interactions and protein-protein interactions.
Medicine: Utilized in drug delivery systems and the development of diagnostic assays.
Industry: Applied in the production of biomaterials and surface functionalization of polymers.
Comparison with Similar Compounds
Similar Compounds
ANB-NOS (N-5-azido-2-nitrobenzoyloxysuccinimide): Another heterobifunctional crosslinker with similar reactivity but different spacer arm length and solubility properties.
Hydroxy-Polyacrylamide (Hydroxy-PAM): Suggested as an alternative to Sulfo-SANPAH for surface functionalization of hydrogels.
Uniqueness
Sulfo-SANPAH is unique due to its water solubility and the presence of charged groups, making it particularly useful for cell-surface protein crosslinking . Its ability to form stable amide bonds and initiate addition reactions upon UV exposure also sets it apart from other crosslinkers .
Properties
IUPAC Name |
1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUQQDXHCUWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20907709 | |
Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102568-43-4 | |
Record name | Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20907709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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